N-(4-{[(3,4-dimethylphenyl)carbamoyl]amino}phenyl)-N-methylacetamide
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Overview
Description
N-[4-[[(3,4-dimethylanilino)-oxomethyl]amino]phenyl]-N-methylacetamide is a member of ureas.
Scientific Research Applications
Interaction with S-Containing Molecules
N-Methylacetamide, a model of the peptide unit in proteins, interacts with S-containing molecules (e.g., CH₃SH, CH₃SCH₃, CH₃SSCH₃), serving as models of S-containing amino acid residues. This interaction involves a variety of noncovalent bonds, including H-bonds and charge transfer into σ* and π* antibonds. These findings highlight the complexity of interactions in biochemical systems and the importance of N-Methylacetamide as a proxy for studying protein interactions (Adhikari & Scheiner, 2012).
Antibacterial and Antifungal Properties
Certain derivatives of N-Methylacetamide have shown promising antibacterial and antifungal activities. For instance, compounds synthesized from amino-N-(4-(4-chloro-phenyl)-6-(3,4-dimethyl-phenyl)-pyrimidin-2-yl)-benzensulfonamide demonstrated significant antimicrobial properties, suggesting potential applications in developing new antibacterial and antifungal agents (Nunna et al., 2014).
Infrared Spectral Analysis
In-depth analysis of N-Methylacetamide and its derivatives has been conducted through infrared spectral analysis. This research aids in understanding the amide infrared spectrum formation, which holds significance in fields like organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).
Properties
Molecular Formula |
C18H21N3O2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
N-[4-[(3,4-dimethylphenyl)carbamoylamino]phenyl]-N-methylacetamide |
InChI |
InChI=1S/C18H21N3O2/c1-12-5-6-16(11-13(12)2)20-18(23)19-15-7-9-17(10-8-15)21(4)14(3)22/h5-11H,1-4H3,(H2,19,20,23) |
InChI Key |
XHDCZQFZTVJPFF-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)N(C)C(=O)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC=C(C=C2)N(C)C(=O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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